molecular formula C10H17NO3 B139448 tert-Butyl ((3-oxocyclobutyl)methyl)carbamate CAS No. 130369-09-4

tert-Butyl ((3-oxocyclobutyl)methyl)carbamate

Cat. No.: B139448
CAS No.: 130369-09-4
M. Wt: 199.25 g/mol
InChI Key: GEPHRYHDJCQNAB-UHFFFAOYSA-N
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Description

tert-Butyl ((3-oxocyclobutyl)methyl)carbamate is an organic compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . It is a solid substance that is often used in various chemical reactions and research applications. The compound is known for its stability and reactivity, making it a valuable component in synthetic chemistry.

Scientific Research Applications

tert-Butyl ((3-oxocyclobutyl)methyl)carbamate has a wide range of scientific research applications, including:

Safety and Hazards

“tert-Butyl ((3-oxocyclobutyl)methyl)carbamate” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound, and to use it only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3-oxocyclobutyl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3-oxocyclobutyl)methyl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted carbamates .

Mechanism of Action

The mechanism of action of tert-Butyl ((3-oxocyclobutyl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with cellular receptors and signaling pathways, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl ((3-oxocyclobutyl)methyl)carbamate include:

Uniqueness

What sets this compound apart from similar compounds is its unique cyclobutyl structure, which imparts distinct chemical and physical properties. This structure allows for specific interactions with molecular targets and provides unique reactivity in chemical reactions, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[(3-oxocyclobutyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-7-4-8(12)5-7/h7H,4-6H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPHRYHDJCQNAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599993
Record name tert-Butyl [(3-oxocyclobutyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130369-09-4
Record name tert-Butyl [(3-oxocyclobutyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(3-oxocyclobutyl)methyl]carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a round bottom flask were placed 9 g of the product from Step A of Example 9, 100 mL of methanol, and 400 mL of dichloromethane. The solution was cooled to -78° C., and ozone was bubbled through the reaction mixture until the solution was blue. The system was flushed with nitrogen for 2.5 h, and then treated with 34 mL of dimethylsulide. After 1 h at -78° C., 0° C. for 1 h, and room temperature for 1 h, the solution was stored in a refrigerator at 5° C. overnight before being concentrated. The crude material was purified by column chromatography to afford the title compound.
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9 g
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100 mL
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400 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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